Momelotinib-3,3,5,5-d6 is a deuterated derivative of momelotinib, a selective inhibitor of Janus kinase 1 and Janus kinase 2. This compound is primarily utilized in the treatment of myelofibrosis, a hematological malignancy characterized by bone marrow fibrosis and associated symptoms such as anemia and splenomegaly. The incorporation of deuterium at positions 3 and 5 of the molecule enhances its utility in pharmacokinetic studies, allowing for improved tracking of metabolic pathways and drug interactions in biological systems .
Momelotinib-3,3,5,5-d6 is classified as a small-molecule drug and is part of a broader category of Janus kinase inhibitors. These inhibitors are pivotal in modulating the JAK-STAT signaling pathway, which plays a significant role in hematopoiesis and immune responses. The deuterated form is particularly valuable in research settings to study the pharmacological properties of momelotinib without interference from hydrogen isotopes .
The synthesis of Momelotinib-3,3,5,5-d6 involves several key steps:
The molecular formula for Momelotinib-3,3,5,5-d6 is C23H22D4N6O2, indicating the presence of four deuterium atoms. The molecular weight is approximately 420.5 g/mol.
The structure features a complex arrangement with multiple functional groups that contribute to its biological activity .
Momelotinib-3,3,5,5-d6 can undergo various chemical reactions:
Momelotinib-3,3,5,5-d6 exerts its pharmacological effects primarily through the inhibition of Janus kinase 1 and Janus kinase 2. These kinases are integral to signaling pathways that regulate cell growth and immune responses:
Momelotinib-3,3,5,5-d6 appears as a solid compound with specific melting points depending on purity and formulation.
These properties are critical for understanding its behavior in biological systems and during synthesis .
Momelotinib-3,3,5,5-d6 has several scientific applications:
This comprehensive analysis highlights the significance of Momelotinib-3,3,5,5-d6 in both research and clinical settings as a valuable tool for understanding JAK inhibition and its therapeutic implications.
CAS No.: 59456-70-1
CAS No.: 87913-26-6
CAS No.: 31867-59-1
CAS No.: 16893-41-7
CAS No.: 1357362-67-4
CAS No.: 1152-76-7